molecular formula C16H20O3 B14527958 Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate CAS No. 62761-32-4

Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate

Cat. No.: B14527958
CAS No.: 62761-32-4
M. Wt: 260.33 g/mol
InChI Key: PUFMINIHFUWAEN-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methoxyphenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate can be achieved through several methods. One common approach involves the esterification of 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acids or enzymes can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the cyclohexene ring.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the context and specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(cyclohex-2-en-1-yl)acetate: Similar structure but lacks the methoxyphenyl group.

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl): Contains a methoxyphenyl group but has a different core structure.

Uniqueness

Methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate is unique due to the presence of both a cyclohexene ring and a methoxyphenyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

62761-32-4

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)cyclohex-3-en-1-yl]acetate

InChI

InChI=1S/C16H20O3/c1-18-15-8-6-13(7-9-15)14-5-3-4-12(10-14)11-16(17)19-2/h5-9,12H,3-4,10-11H2,1-2H3

InChI Key

PUFMINIHFUWAEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCCC(C2)CC(=O)OC

Origin of Product

United States

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